2-(3-Chloro-2-fluorophenoxy)acetic acid physical and chemical properties
2-(3-Chloro-2-fluorophenoxy)acetic acid physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(3-Chloro-2-fluorophenoxy)acetic acid
Foreword
This technical guide provides a comprehensive overview of 2-(3-Chloro-2-fluorophenoxy)acetic acid, a significant molecule within the class of phenoxyacetic acids. As a senior application scientist, the goal of this document is to move beyond a simple recitation of data. Instead, this guide offers an integrated perspective, connecting the compound's structural features to its physical properties, chemical reactivity, and practical applications. The methodologies described herein are presented not merely as steps to be followed, but as logical processes rooted in fundamental chemical principles. This document is intended for researchers, chemists, and drug development professionals who require a deep and functional understanding of this compound for applications ranging from synthetic chemistry to agrochemical and pharmaceutical research.
Molecular Identity and Structural Framework
2-(3-Chloro-2-fluorophenoxy)acetic acid is an aromatic carboxylic acid characterized by a phenoxyacetic acid core. The strategic placement of both a chlorine and a fluorine atom on the phenyl ring is a key structural feature. This dual halogenation pattern is not arbitrary; it is designed to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn dictates its biological activity and chemical behavior. The fluorine at position 2 and chlorine at position 3 create a specific electronic environment that influences the acidity of the carboxylic group and the reactivity of the aromatic ring.[1]
A clear understanding of its structural identifiers is foundational for any scientific investigation.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-(3-Chloro-2-fluorophenoxy)acetic acid | [1] |
| CAS Number | 447-49-4 | [2][3] |
| Molecular Formula | C₈H₆ClFO₃ | [1][2] |
| Molecular Weight | 204.58 g/mol | [1][2] |
| InChI Key | LBGHWXGWKTZILK-UHFFFAOYSA-N | [1] |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; O3 [label="O"]; H1 [label="H"]; Cl1 [label="Cl"]; F1 [label="F"]; C8 [label="C"]; H2 [label="H"]; H3 [label="H"];
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="1.74,1!"]; C7 [pos="2.61,0.5!"]; H2 [pos="2.61,-0.1!"]; H3 [pos="3.1,1!"]; C8 [pos="3.3,0!"]; O2 [pos="4.1,0.5!"]; O3 [pos="3.3,-0.8!"]; H1 [pos="4.0,-1.2!"]; F1 [pos="-1.74,1!"]; Cl1 [pos="-1.74,-1!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; C2 -- F1; C3 -- Cl1; O1 -- C7; C7 -- C8; C7 -- H2; C7 -- H3; C8 -- O2; C8 -- O3; O3 -- H1;
// Double bonds subgraph { rank=same; C1 -- C6 [style=dotted, arrowhead=none, color="#202124"]; C2 -- C3 [style=dotted, arrowhead=none, color="#202124"]; C4 -- C5 [style=dotted, arrowhead=none, color="#202124"]; } }
Caption: 2D structure of 2-(3-Chloro-2-fluorophenoxy)acetic acid.
Physicochemical Characteristics
The physical properties of a compound are direct manifestations of its molecular structure and intermolecular forces. For 2-(3-Chloro-2-fluorophenoxy)acetic acid, its crystalline solid state at room temperature is indicative of strong intermolecular interactions, primarily hydrogen bonding via the carboxylic acid moiety and dipole-dipole interactions from the halogenated ring.
Table 2: Physical Properties
| Property | Value/Description | Rationale & Implications |
| Appearance | White to pale-yellow powder or crystalline solid.[1] | The color suggests a relatively pure compound, free from chromophoric impurities. The crystalline nature points to an ordered molecular packing in the solid state. |
| Melting Point | Varies based on purity, but typically above room temperature.[1] | A sharp melting point is a key indicator of high purity. The value is influenced by the crystal lattice energy, which is significant due to hydrogen bonding and dipole interactions. |
| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1] Insoluble in water.[4] | Its solubility in polar organic solvents is expected due to the carboxylic acid group. Poor water solubility is a consequence of the hydrophobic, halogenated aromatic ring dominating the molecule's overall polarity. This property is critical for selecting appropriate solvent systems for reactions, purification, and analytical testing. |
| Stability | Stable under normal laboratory conditions.[1] Sensitive to strong bases or acids.[1] | The ether linkage and aromatic ring are generally robust. However, the carboxylic acid functionality makes it reactive towards strong bases (deprotonation) and strong acids (potential for esterification catalysis or degradation under harsh conditions). |
Synthesis and Mechanistic Insights
The most direct and industrially scalable synthesis of 2-(3-Chloro-2-fluorophenoxy)acetic acid is achieved via the Williamson ether synthesis. This choice is predicated on the availability of the starting materials and the reliability of the Sₙ2 reaction mechanism involved.
The foundational building block is 3-chloro-2-fluorophenol.[1][5] This precursor's phenolic proton is sufficiently acidic to be deprotonated by a suitable base, forming a potent nucleophile (a phenoxide). This phenoxide then attacks an electrophilic chloroacetic acid derivative, displacing the chloride leaving group to form the ether linkage.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize 2-(3-Chloro-2-fluorophenoxy)acetic acid from 3-chloro-2-fluorophenol.
Materials:
-
3-Chloro-2-fluorophenol (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl) solution (e.g., 2M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Phenoxide Formation: To a round-bottom flask charged with anhydrous acetone, add 3-chloro-2-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq). The use of a weak base like K₂CO₃ is deliberate; it is strong enough to deprotonate the phenol without promoting side reactions with the ester.
-
Nucleophilic Attack: Add ethyl chloroacetate (1.1 eq) to the stirring suspension. The slight excess of the electrophile ensures complete consumption of the valuable phenol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. Reflux conditions provide the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.[1]
-
Workup (Quench and Extraction): Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl byproduct) and concentrate the filtrate under reduced pressure to remove the acetone.
-
Hydrolysis: The resulting crude product is the ethyl ester intermediate. To obtain the final carboxylic acid, this ester must be hydrolyzed.[1] Dissolve the crude ester in a suitable solvent (e.g., ethanol) and add an aqueous solution of sodium hydroxide (2-3 eq). Stir at room temperature or gently heat until the hydrolysis is complete (as monitored by TLC).
-
Acidification and Isolation: Cool the mixture in an ice bath and acidify with 2M HCl until the pH is ~2. The desired carboxylic acid, being insoluble in acidic water, will precipitate out.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(3-Chloro-2-fluorophenoxy)acetic acid.
Caption: Williamson ether synthesis workflow for the target compound.
Chemical Reactivity and Analytical Profile
The reactivity of 2-(3-Chloro-2-fluorophenoxy)acetic acid is dominated by its carboxylic acid functional group, with secondary reactivity associated with the halogenated aromatic ring.
-
Esterification: The carboxylic acid readily undergoes Fischer esterification with alcohols under acidic catalysis to form the corresponding esters. These esters can serve as important intermediates in further synthetic transformations.[1]
-
Nucleophilic Substitution: The chloro group on the aromatic ring can potentially undergo nucleophilic substitution, although this typically requires harsh conditions or specific catalysts due to the deactivating effect of the other ring substituents.[1]
-
Decarboxylation: While stable under normal conditions, heating the compound to high temperatures, especially in the presence of a catalyst, could induce decarboxylation.[1]
Anticipated Spectroscopic Data
While specific experimental spectra are not publicly cataloged, a robust prediction of the key signals can be made based on the compound's structure. This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized material.
Table 3: Predicted Spectroscopic Signatures
| Technique | Expected Observations | Rationale |
| ¹H NMR | • ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (COOH). • ~7.0-7.5 ppm (multiplet, 3H): Aromatic protons. • ~4.7 ppm (singlet, 2H): Methylene protons (O-CH₂-COOH). | The acidic proton is characteristically downfield and often exchanges with trace water, leading to broadening. The aromatic region will show complex splitting due to H-H and H-F coupling. The methylene protons are a sharp singlet adjacent to the ether oxygen. |
| ¹³C NMR | • ~170-175 ppm: Carbonyl carbon (C=O). • ~110-155 ppm: Aromatic carbons (complex pattern due to C-F and C-Cl effects). • ~65-70 ppm: Methylene carbon (O-CH₂). | The carbonyl carbon is significantly deshielded. The aromatic carbons attached to fluorine and chlorine will show characteristic splitting and shifts. The methylene carbon is in a typical range for an ether-linked sp³ carbon. |
| FTIR (ATR) | • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. • ~1700-1730 cm⁻¹ (strong, sharp): C=O stretch of the carbonyl group. • ~1200-1300 cm⁻¹: C-O stretch of the ether and acid. • ~1000-1100 cm⁻¹: C-F stretch. • ~700-800 cm⁻¹: C-Cl stretch. | These are hallmark absorption bands for the key functional groups present. The broadness of the O-H stretch is due to hydrogen bonding. The C=O stretch is typically the most intense peak in the spectrum. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC), particularly on a C18 reverse-phase column, is the method of choice for assessing the purity of 2-(3-Chloro-2-fluorophenoxy)acetic acid.[6] An ion-suppression mobile phase (e.g., water/acetonitrile with a small amount of formic or acetic acid) is used to protonate the carboxylic acid, ensuring a sharp, well-defined peak shape and reproducible retention times.[6]
Applications in Research and Development
The primary application for phenoxyacetic acids, including this compound, is in the agrochemical sector as herbicides or plant growth regulators.[1]
-
Mechanism of Action (Herbicide): 2-(3-Chloro-2-fluorophenoxy)acetic acid functions as an auxin mimic. Auxins are a class of plant hormones that control cell growth and division. When introduced into a susceptible plant, the compound mimics natural auxins, leading to uncontrolled, disorganized growth that ultimately proves fatal to the plant.[1] The specific halogenation pattern on the aromatic ring is crucial for its selective interaction with plant auxin receptors and its persistence in the environment.[1]
-
Synthetic Intermediate: Beyond its agrochemical use, this molecule is a valuable building block in medicinal chemistry and materials science. The carboxylic acid provides a handle for amide bond formation, while the halogenated aromatic ring can be further functionalized, making it a versatile starting point for the synthesis of more complex target molecules.
Safety and Handling
As with any laboratory chemical, proper handling is paramount. Based on data for structurally related compounds like chloroacetic acids, 2-(3-Chloro-2-fluorophenoxy)acetic acid should be treated as a hazardous substance.[7][8]
-
Hazards: Expected to be harmful if swallowed and cause skin and serious eye irritation.[9] May cause respiratory irritation.[7][9]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong bases and oxidizing agents.[1][4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-(3-Chloro-2-fluorophenoxy)acetic acid is more than a simple chemical entry in a catalog. Its properties are a direct result of deliberate structural design. From its synthesis via a classic Williamson ether reaction to its function as a potent auxin mimic, every aspect of this molecule is governed by the interplay of its phenoxyacetic acid core and its unique halogenation pattern. This guide has aimed to provide the necessary technical data and, more importantly, the scientific rationale to empower researchers to utilize this compound effectively and safely in their endeavors.
References
- EvitaChem. (n.d.). 2-(3-Chloro-2-fluorophenoxy)acetic acid.
- Appchem. (n.d.). 2-(3-chloro-2-fluorophenoxy)acetic acid | 447-49-4.
- ChemicalBook. (2026, January 13). 3-CHLORO-2-FLUOROPHENOL Chemical Properties,Uses,Production.
- Sigma-Aldrich. (n.d.). 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8.
- Synquest Labs. (n.d.). 3-Chloro-2-fluorophenol Safety Data Sheet.
- PubChem. (n.d.). 3-Chloro-2-fluorophenol.
- PubMed. (n.d.). Rapid chromatographic methods for the identification and determination of chlorophenoxy herbicides.
- Thermo Scientific. (n.d.). 3-Chloro-2-fluorophenol, 97%.
- CAS Common Chemistry. (n.d.). 1,2-Ethanediamine, N1-[3-(trimethoxysilyl)propyl]-, N-[(ethenylphenyl)methyl] derivs., hydrochlorides, hydrolyzed.
- BLDpharm. (n.d.). 447-49-4|2-(3-Chloro-2-fluorophenoxy)acetic acid.
- Loba Chemie. (2016, May 19). 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS.
- Australian Government Department of Health. (2015, April 24). Acetic acid, chloro-: Human health tier II assessment.
- ECHEMI. (2019, July 15). 2-(2-Chloro-3-fluorophenyl)acetic acid SDS.
Sources
- 1. evitachem.com [evitachem.com]
- 2. appchemical.com [appchemical.com]
- 3. 447-49-4|2-(3-Chloro-2-fluorophenoxy)acetic acid|BLD Pharm [bldpharm.com]
- 4. 3-Chloro-2-fluorophenol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. 3-CHLORO-2-FLUOROPHENOL | 2613-22-1 [chemicalbook.com]
- 6. Rapid chromatographic methods for the identification and determination of chlorophenoxy herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. synquestlabs.com [synquestlabs.com]
- 10. echemi.com [echemi.com]
